molecular formula C17H20FNO4S2 B2609093 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1705096-29-2

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2609093
CAS No.: 1705096-29-2
M. Wt: 385.47
InChI Key: NOOCOBNQVXAUOP-UHFFFAOYSA-N
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Description

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H20FNO4S2 and its molecular weight is 385.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiandrogen Activity

Research on compounds with sulfonyl and furan moieties, like the ones related to the compound , has shown potential in the development of anticancer and antiandrogen treatments. For instance, the resolution and determination of the absolute configuration of a nonsteroidal antiandrogen compound have been explored, indicating the importance of stereochemistry in therapeutic effectiveness (Tucker & Chesterson, 1988). Additionally, novel derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the potential for the development of new treatments (Darwish et al., 2014).

Proton Exchange Membranes for Fuel Cells

Poly(arylene ether sulfone)s, incorporating sulfonated side chains, have been investigated for their suitability as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and mechanical stability, essential for efficient fuel cell operation (Kim et al., 2008). The design and synthesis of such polymers demonstrate the application of sulfonyl and ether motifs in advanced material science.

Properties

IUPAC Name

4-(4-ethoxy-3-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S2/c1-2-22-15-6-5-13(12-14(15)18)25(20,21)19-8-7-17(24-11-9-19)16-4-3-10-23-16/h3-6,10,12,17H,2,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOCOBNQVXAUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.